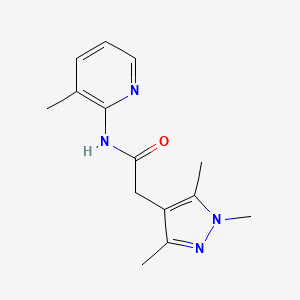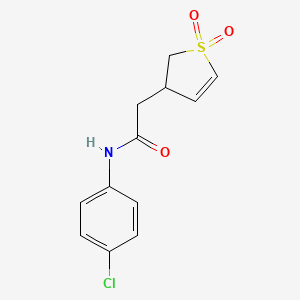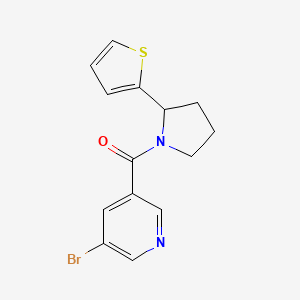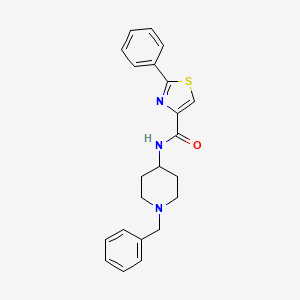![molecular formula C14H18ClN3OS B7463004 N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride](/img/structure/B7463004.png)
N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride, also known as DMAT, is a synthetic compound that has been widely used in scientific research. DMAT is a potent inhibitor of protein arginine methyltransferase 5 (PRMT5), which is an enzyme that plays a crucial role in various cellular processes, including gene expression, DNA damage response, and cell differentiation.
Wirkmechanismus
N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride is a potent and selective inhibitor of PRMT5, which is an enzyme that catalyzes the methylation of arginine residues on histones and other proteins. PRMT5-mediated methylation plays a crucial role in various cellular processes, including gene expression, DNA damage response, and cell differentiation. N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride inhibits PRMT5 by binding to its active site and blocking its enzymatic activity.
Biochemical and Physiological Effects
N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride has been shown to have anti-tumor effects in various pre-clinical models. Its inhibition of PRMT5 leads to the downregulation of various oncogenes, including c-Myc and cyclin D1, and upregulation of tumor suppressor genes, including p21 and p27. N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride is a potent and selective inhibitor of PRMT5, which makes it a valuable tool for studying the role of PRMT5 in various cellular processes. However, N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride has some limitations for lab experiments. Its hydrophobic nature makes it difficult to dissolve in aqueous solutions, which can affect its bioavailability and potency. N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride also has a short half-life in vivo, which limits its efficacy as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the use of N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride in scientific research. One potential application is in the study of epigenetic regulation of gene expression, as PRMT5-mediated methylation plays a crucial role in this process. N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride can also be used to study the role of PRMT5 in other cellular processes, such as RNA splicing and translation. Another potential application is in the development of more potent and selective PRMT5 inhibitors for therapeutic use.
Synthesemethoden
N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the condensation of 2-amino-5-methylthiazole with 4-bromoacetanilide, followed by N,N-dimethylation of the resulting product. The final step involves the conversion of the amide to the hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride has been used extensively in scientific research as a tool to study the role of PRMT5 in various cellular processes. PRMT5 is known to be overexpressed in various types of cancer, and its inhibition by N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride has been shown to have anti-tumor effects in pre-clinical models. N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride has also been used to study the role of PRMT5 in neuronal differentiation, T-cell activation, and DNA damage response.
Eigenschaften
IUPAC Name |
N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS.ClH/c1-9-13(16-14(19-9)17(3)4)11-5-7-12(8-6-11)15-10(2)18;/h5-8H,1-4H3,(H,15,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUJQWODDNILNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N(C)C)C2=CC=C(C=C2)NC(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-cyanophenyl)-2-[[1-(4-methoxyphenyl)-2-methylpropyl]amino]propanamide](/img/structure/B7462930.png)


![1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7462941.png)
![N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline](/img/structure/B7462945.png)

![3-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B7462953.png)

![N-(4-methoxyphenyl)-4-[[2-[[(4-methylphenyl)-thiophen-2-ylmethyl]amino]acetyl]amino]benzamide](/img/structure/B7462974.png)
![N-(4-fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462983.png)

![2,4-dichloro-N-[2-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7463017.png)

![[4-[(Dimethylamino)methyl]phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7463028.png)